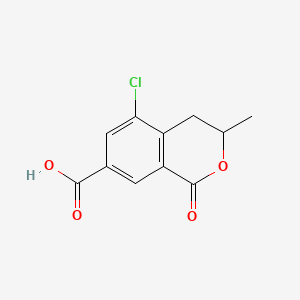
7-Isochromancarboxylic acid, 5-chloro-3-methyl-1-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid is a chemical compound belonging to the class of isochromenes. Isochromenes are a type of heterocyclic compound that contains a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 3rd position, a ketone group at the 1st position, and a carboxylic acid group at the 7th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a chlorinated benzaldehyde derivative, the compound can be synthesized through a series of reactions including Friedel-Crafts acylation, cyclization, and subsequent oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-ethyl ester: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
The uniqueness of 5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid lies in its specific functional groups and their positions on the isochromene ring. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64398-43-2 |
|---|---|
Molekularformel |
C11H9ClO4 |
Molekulargewicht |
240.64 g/mol |
IUPAC-Name |
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c1-5-2-7-8(11(15)16-5)3-6(10(13)14)4-9(7)12/h3-5H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
CCFFMHQLCHYZLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C=C(C=C2Cl)C(=O)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




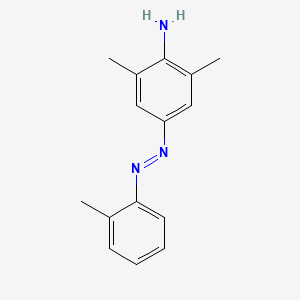

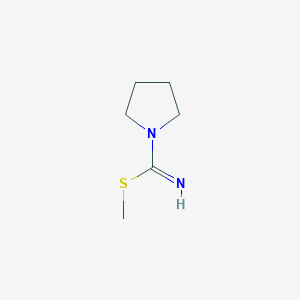
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
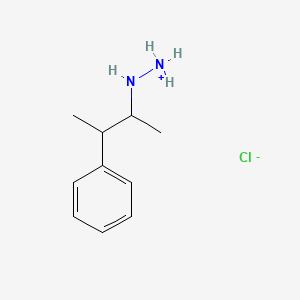
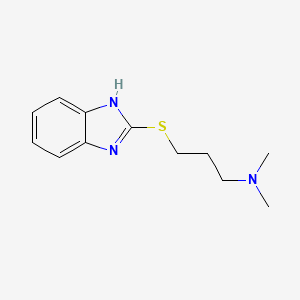
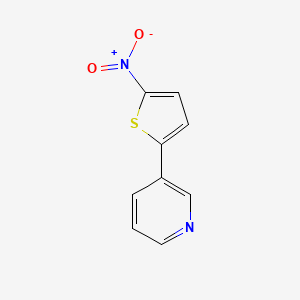
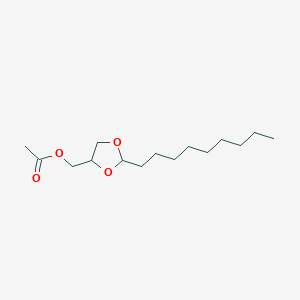
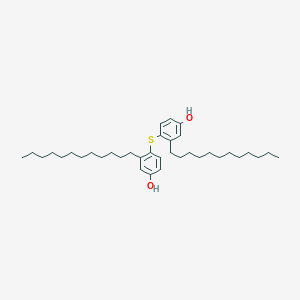
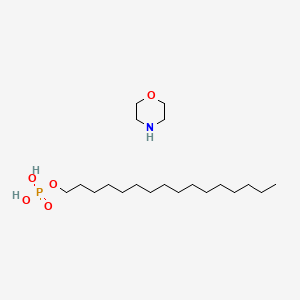
![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13782530.png)
